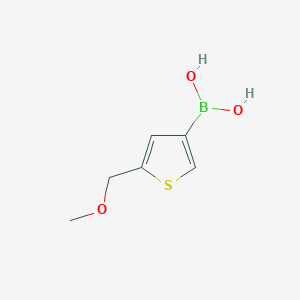
5-(Methoxymethyl)thiophen-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethyl)thiophen-3-ylboronic acid is an organoboron compound that features a thiophene ring substituted with a methoxymethyl group and a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity, making it useful in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)thiophen-3-ylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.
Methoxymethylation: The thiophene ring is first functionalized with a methoxymethyl group. This can be achieved through a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.
Borylation: The methoxymethylated thiophene is then subjected to a borylation reaction. This is often carried out using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative, such as bis(pinacolato)diboron, under inert conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxymethyl)thiophen-3-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Borane derivatives.
Substitution: Thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-(Methoxymethyl)thiophen-3-ylboronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology
This compound can be used in the synthesis of biologically active molecules
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The thiophene ring is a common motif in many drugs, and the boronic acid group can interact with biological targets such as enzymes.
Industry
In the materials science industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism by which 5-(Methoxymethyl)thiophen-3-ylboronic acid exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, the thiophene ring can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-3-boronic acid: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
5-Methylthiophen-3-ylboronic acid: Similar structure but with a methyl group instead of a methoxymethyl group, affecting its reactivity and solubility.
5-(Hydroxymethyl)thiophen-3-ylboronic acid: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the methoxymethyl group.
Uniqueness
5-(Methoxymethyl)thiophen-3-ylboronic acid is unique due to the presence of both a methoxymethyl group and a boronic acid group on the thiophene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C6H9BO3S |
|---|---|
Molekulargewicht |
172.01 g/mol |
IUPAC-Name |
[5-(methoxymethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C6H9BO3S/c1-10-3-6-2-5(4-11-6)7(8)9/h2,4,8-9H,3H2,1H3 |
InChI-Schlüssel |
IANUDSWKFLLGLS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CSC(=C1)COC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)
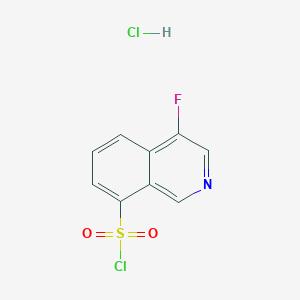


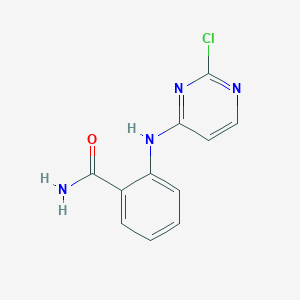
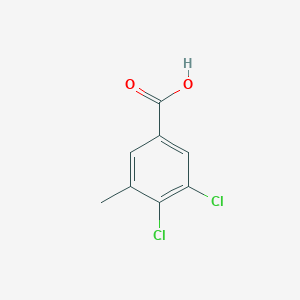

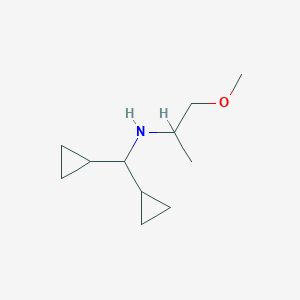
![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
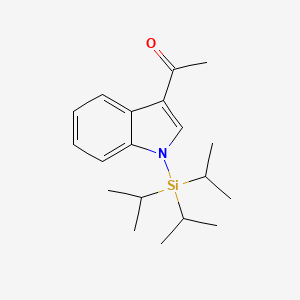
![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)

